Decitabine Impurity 11 is a chemical compound associated with the pharmaceutical agent decitabine, which is primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. This impurity is significant in the context of drug formulation and quality control, as impurities can affect the safety and efficacy of pharmaceutical products. Decitabine Impurity 11 has a molecular formula of and a molecular weight of 243.2 g/mol, with its CAS number being 909402-26-2 .
This compound falls under the category of pharmaceutical impurities, specifically those related to nucleoside analogs. It is classified based on its structural characteristics and its relation to decitabine, which is a cytidine analog that inhibits DNA methyltransferase, thereby affecting gene expression .
The synthesis of decitabine, and consequently its impurities, typically involves several chemical reactions. A common method includes the silanization reaction of 5-azacytidine with hexamethyldisilazane under the catalysis of ammonium sulfate. This process leads to the formation of chloro ribose azacytidine, which is then subjected to further reactions to yield decitabine and its impurities .
The synthetic pathway can be summarized as follows:
Decitabine Impurity 11 features a complex molecular structure characterized by multiple functional groups including amines and hydroxyls, which contribute to its chemical behavior and interactions in biological systems.
Decitabine Impurity 11 can participate in various chemical reactions typical for nucleoside analogs, including:
The analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions and quantify the levels of impurities during synthesis .
While Decitabine Impurity 11 itself may not have a defined therapeutic action, it is closely related to decitabine's mechanism of action, which involves incorporation into DNA and subsequent inhibition of DNA methyltransferases. This leads to hypomethylation of DNA, reactivation of silenced genes, and ultimately apoptosis in cancer cells .
The efficacy of decitabine is enhanced by minimizing impurities like Decitabine Impurity 11 during synthesis, as these can potentially interfere with the drug's action or lead to adverse effects.
Relevant data regarding these properties are crucial for formulation scientists when developing stable pharmaceutical products .
Decitabine Impurity 11 serves several roles in scientific research:
Decitabine Impurity 11 is a stereochemically defined impurity of the chemotherapeutic agent decitabine (5-azacytidine analog). Its molecular formula is C₈H₁₂N₄O₄, with a molecular weight of 228.21 g/mol. The core structure consists of a 1,3,5-triazin-2(1H)-one moiety linked to a tetrahydro-2H-pyran ring via a glycosidic bond. The triazine ring bears an amino group at the 4-position, while the pyran ring features dihydroxy substitutions at specific stereocenters.
The IUPAC name for this compound is 4-amino-1-((4S,5R)-4,5-dihydroxytetrahydro-2H-pyran-2-yl)-1,3,5-triazin-2(1H)-one. This nomenclature explicitly defines:
Table 1: Atomic Connectivity of Decitabine Impurity 11
Position | Atom/Group | Bond Type | Connected To |
---|---|---|---|
1 (Triazine) | N | Glycosidic | C2 (Pyran) |
4 (Triazine) | NH₂ | Single | C4 |
2 (Triazine) | C=O | Double | C2, N3 |
4 (Pyran) | OH | Single | C4, H |
5 (Pyran) | OH | Single | C5, H |
The (4S,5R) configuration is a critical differentiator of Decitabine Impurity 11 from structurally related compounds. Stereoisomerism arises due to chiral centers at the 4- and 5-positions of the tetrahydro-2H-pyran ring. The specified (4S,5R) configuration results in distinct spatial orientation compared to other stereoisomers like (4R,5S), (4R,5R), or (4S,5S). This stereochemistry influences physicochemical properties such as:
Decitabine Impurity 11 further differs from alpha-anomers of decitabine (e.g., USP Related Compound E, CAS 22432-95-7), where the glycosidic bond has α-configuration instead of β-configuration. The alpha-anomer exhibits distinct chromatographic behavior (e.g., retention time shifts in HPLC) and spectroscopic profiles (e.g., ~10 ppm differences in ¹³C-NMR for anomeric carbons) [4] [8].
Table 2: Key Stereochemical and Isomeric Comparisons
Parameter | Decitabine Impurity 11 | Decitabine Alpha-Isomer |
---|---|---|
Anomeric Configuration | β-Linkage | α-Linkage |
Pyran Ring Chiral Centers | (4S,5R) | (1'S,4'R) for sugar moiety |
Glycosidic Bond Angle | ~180° (trans) | ~60° (cis) |
Typical HPLC Rt Shift | Baseline separation | +2–3 minutes vs. Impurity 11 |
As of current regulatory documentation, Decitabine Impurity 11 does not have a public CAS Registry Number assigned in the searchable databases. However, it is commercially supplied under the standardized name "Decitabine Impurity 11 (4S,5R)" with unambiguous stereochemical designation. Regulatory filings typically reference it as:
Regulatory guidelines (ICH Q3A/B) classify it as a "specified impurity" requiring identification and quantification during decitabine manufacturing. Its control is mandatory in drug substance batches at thresholds ≥0.10%. Suppliers explicitly state its use is restricted to analytical research and not for human administration [1] [3].
Table 3: Regulatory and Supply Metadata
Attribute | Detail |
---|---|
Regulatory Status | Research use only (non-therapeutic) |
Country of Origin | India |
Quality Documentation | Certificate of Analysis (COA) with HPLC/LC-MS |
Stability | Re-tested periodically per supplier SOPs |
Storage | Ambient temperature |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: